LogP Lipophilicity Window vs. Unsubstituted Parent
The predicted partition coefficient (logP) of ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (CAS 77156-77-5) is substantially higher than that of the unsubstituted parent compound ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0). Depending on the computational method, the target compound exhibits logP values of 2.73 to 4.40 [1], compared to a logP of 2.12 for the unsubstituted parent [2]. This represents an approximate 2.1-fold (logP 4.40 vs. 2.12) to 2.3-fold (logP 4.40/2.12) increase in lipophilicity contributed by the two methyl groups at positions 6 and 8. The higher logP predicts enhanced membrane permeability and potentially improved oral bioavailability for derivative compounds, while remaining well below the excessive lipophilicity of commercial anticoccidials such as decoquinate (logP 5.62–8.74) [3].
Parent (unsubstituted) logP 2.12
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.73 to 4.40 [1] (multiple computational predictions) |
| Comparator Or Baseline | Ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0): logP = 2.12 [2] |
| Quantified Difference | ~2.1-fold to 2.3-fold increase in lipophilicity (ΔlogP ≈ +0.6 to +2.3 depending on method) |
| Conditions | Computational prediction (ALOGPS, ChemBase logP model); different algorithms yield range of values |
Why This Matters
The intermediate logP window (2.7–4.4) positions this compound as a more membrane-permeable scaffold than the unsubstituted parent while avoiding the excessively high logP (>5.6) of alkoxy-substituted anticoccidials, offering a balanced starting point for lead optimization programs targeting intracellular or CNS targets.
- [1] Chembase. Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate. Hydrophobicity (logP): 4.397. View Source
- [2] Molbase. Ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0). LogP: 2.11710. View Source
- [3] ZINC Docking Database. ZINC38139853 (Decoquinate). Molecular Weight: 417.546, logP: 5.623. ChemicalBook. Decoquinate. LogP: 8.74 (est). View Source
